molecular formula C5H10ClN3 B141368 2-(1H-Imidazol-1-YL)ethanamine hydrochloride CAS No. 154094-97-0

2-(1H-Imidazol-1-YL)ethanamine hydrochloride

Cat. No.: B141368
CAS No.: 154094-97-0
M. Wt: 147.6 g/mol
InChI Key: VOALRMMSSHIANT-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-YL)ethanamine hydrochloride, also known as 2-imidazoleethanamine hydrochloride, is a synthetic organic compound used in various scientific research applications. It is a white, crystalline solid that is insoluble in water and slightly soluble in alcohol. It is a derivative of the imidazole family, and is an important precursor for the synthesis of various organic compounds. This compound has been used in a variety of scientific studies, including those involving protein synthesis, enzyme inhibition, and receptor binding.

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

2-(1H-Imidazol-1-YL)ethanamine hydrochloride has been explored in the context of DNA binding and cytotoxicity. For instance, Cu(II) complexes with ligands including a variant of 2-(1H-Imidazol-1-YL)ethanamine have demonstrated notable DNA binding propensity and minor structural changes in calf thymus DNA, indicating potential for groove/surface binding. These complexes also showed pseudo-first-order kinetic reaction with DNA and displayed low toxicity for various cancer cell lines (Kumar et al., 2012).

Synthesis and Structural Studies

The compound has been involved in the synthesis and structural studies of various chemical entities. For example, it has been used in the synthesis of new imines and bisimines derived from related compounds, demonstrating its utility in chemical synthesis (Pařík & Chlupatý, 2014). Furthermore, it has been employed in the synthesis of Schiff's Bases, showcasing its versatility in forming structurally diverse compounds (Patel et al., 2011).

Corrosion Inhibition

This compound has also been studied for its role in corrosion inhibition. For instance, imidazoline derivatives, including variants of 2-(1H-Imidazol-1-YL)ethanamine, have been investigated as corrosion inhibitors, showing efficacy in protecting materials like mild steel in acidic environments (Zhang et al., 2015).

Biological Evaluation

Its derivatives have been evaluated for various biological activities. For instance, piperazine derivatives containing a related structure have been screened for antimicrobial activities, indicating its potential in developing new antimicrobial agents (Rajkumar et al., 2014). Additionally, variants of this compound have shown activity in IGF-1R inhibition, suggesting its relevance in cancer research (Saulnier et al., 2008).

Synthesis Methods

The synthesis methods for this compound have also been a subject of study, indicating the chemical pathways to obtain this compound efficiently (Ri-sheng, 2010).

Antifungal Applications

Moreover, it has been incorporated into the development of novel antifungal agents, demonstrating its utility in pharmaceutical research (Artico et al., 1993).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(1H-Imidazol-1-YL)ethanamine hydrochloride . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Properties

IUPAC Name

2-imidazol-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c6-1-3-8-4-2-7-5-8;/h2,4-5H,1,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOALRMMSSHIANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30918240
Record name 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93668-43-0
Record name NSC280770
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280770
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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